5-Methyl-L-norleucine

Description

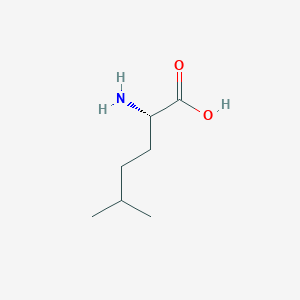

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMEWVNYMUECA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185729 | |

| Record name | 5-Methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-98-7 | |

| Record name | 5-Methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-L-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-L-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI289Z0PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-L-norleucine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and peptide engineering, non-proteinogenic amino acids represent a critical toolkit for modulating the pharmacological properties of therapeutic candidates. Among these, 5-Methyl-L-norleucine, a chiral amino acid derivative, has garnered significant interest.[] Its unique structural features, which include a branched-chain alkyl group, offer a strategic advantage in the design of novel peptides and peptidomimetics with enhanced stability and biological activity.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers in the field.

Chemical Properties and Structure

This compound, systematically named (2S)-2-amino-5-methylhexanoic acid, is a non-standard amino acid not found in proteins.[2][3] Its structure is similar to the proteinogenic amino acid leucine, with the key difference being the position of the methyl branch on the side chain. This subtle alteration has profound implications for its steric and hydrophobic properties, influencing its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 31872-98-7 | [] |

| Molecular Formula | C₇H₁₅NO₂ | [] |

| Molecular Weight | 145.20 g/mol | [] |

| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [4] |

| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid | [] |

| Melting Point | 254-256 °C | [4] |

| Boiling Point | 243.4 ± 23.0 °C | [] |

| Solubility | Slightly soluble in water and acidic solutions | [] |

| Appearance | White to off-white solid | [4] |

Structural Representation

The chemical structure of this compound is crucial for understanding its function. Below is a 2D representation of the molecule.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of optically pure amino acids like this compound is a critical step for their application in drug development. While various methods for asymmetric amino acid synthesis exist, a common approach involves the alkylation of a chiral glycine equivalent or the resolution of a racemic mixture. A representative multi-step synthesis, adapted from a patented method for a similar compound, L-2-methyl norleucine, is outlined below.[5] This process highlights key chemical transformations including bromination, ammonolysis, and enzymatic resolution.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of a Carboxylic Acid Precursor

-

To a solution of 5-methylhexanoic acid in a suitable organic solvent (e.g., benzotrifluoride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (approximately 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude α-bromo acid.

Step 2: Ammonolysis of the α-Bromo Acid

-

Dissolve the crude α-bromo acid in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, concentrate the reaction mixture to obtain the crude racemic 5-methyl-norleucine.

Step 3: Phenylacetylation of the Racemic Amino Acid

-

Protect the amino group of the racemic 5-methyl-norleucine by reacting it with phenylacetyl chloride in the presence of a base.

-

This step yields the DL-phenylacetyl-5-methyl-norleucine.

Step 4: Enzymatic Resolution

-

Employ an enzyme such as Penicillin G acylase to selectively hydrolyze the L-enantiomer of the phenylacetylated amino acid.

-

This enzymatic reaction yields L-5-methyl-norleucine and the unreacted D-phenylacetyl-5-methyl-norleucine.

-

Separate the desired L-amino acid from the reaction mixture using standard purification techniques such as crystallization or chromatography.

Caption: Workflow for a representative synthesis of L-5-Methyl-norleucine.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would exhibit characteristic signals. The α-proton would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the methylene groups in the side chain would also appear as multiplets. The two methyl groups at the 5-position would likely appear as a doublet due to coupling with the adjacent methine proton.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon, the α-carbon, the four carbons of the side chain, and the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the side chain.

Biological Activity and Applications in Drug Development

This compound's status as a non-proteinogenic amino acid makes it a valuable tool in medicinal chemistry. Its incorporation into peptides can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

Potential Therapeutic Applications

Some studies have suggested that this compound may possess therapeutic properties, including activity against restenosis and tumors, as well as antimicrobial effects.[2] However, the precise mechanisms underlying these activities are still under investigation.

Mechanism of Action: Insights from Analogs

While the specific signaling pathways modulated by this compound are not yet fully elucidated, insights can be drawn from related compounds. For instance, the norleucine analog 6-diazo-5-oxo-L-norleucine (DON) is a known glutamine antagonist that has been investigated as an anticancer agent.[6] DON inhibits several enzymes involved in glutamine metabolism, a pathway crucial for the proliferation of many cancer cells.[7] This suggests that derivatives of norleucine could potentially target metabolic pathways in cancer cells.

Caption: Conceptual pathway of glutamine antagonism by a norleucine analog.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its unique chemical structure and properties offer opportunities for the design of novel therapeutic peptides with enhanced stability and biological activity. While further research is needed to fully elucidate its specific mechanisms of action, the foundational knowledge of its synthesis, structure, and the biological activities of related compounds provides a strong basis for future investigations. This in-depth guide serves as a valuable resource for scientists and researchers looking to explore the potential of this compound in their work.

References

-

PubChem. This compound | C7H15NO2 | CID 94817. [Link]

- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.

-

MDPI. Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. [Link]

-

MDPI. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. [Link]

-

MDPI. The TRiC/CCT Complex at the Crossroads of Metabolism and Hypoxia in GBM: Implications for IDH-Dependent Therapeutic Targeting. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. bmse000411 L-Norleucine at BMRB [bmrb.io]

- 4. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-5-methylhexanoic Acid Synthesis Pathways: An In-depth Technical Guide

An In-Depth Technical Guide to the Biological Significance and Application of L-Homoleucine

Executive Summary

L-Homoleucine is a non-canonical amino acid (ncAA), structurally analogous to L-leucine but with an additional methylene group in its side chain. Unlike the 20 proteinogenic amino acids, it is not encoded in the universal genetic code and its natural biological significance is minimal. However, its true value lies in its application as a powerful research tool. This guide elucidates the core functions and applications of L-homoleucine, focusing on its utility as a surrogate for L-methionine in proteomic studies and as a building block for enhancing the properties of peptide-based therapeutics. We will explore the underlying chemical principles, provide detailed experimental protocols for its incorporation into proteins, and discuss the critical considerations for experimental design, thereby offering a comprehensive resource for professionals in biotechnology and drug discovery.

Introduction to L-Homoleucine: A Non-Canonical Amino Acid

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic ones.[1] They can be introduced into peptides and proteins through chemical synthesis or by leveraging the cell's own translational machinery.[1][] L-homoleucine stands out as a versatile tool in this class due to its unique structural and chemical properties.

Chemical Structure and Properties

L-homoleucine (2-amino-5-methylhexanoic acid) is an aliphatic amino acid. Its structure is identical to L-leucine, but with an extended side chain containing an additional methylene (-CH2-) group. This seemingly minor modification has significant implications for its utility, particularly its ability to act as a structural mimic of L-methionine.

| Property | L-Homoleucine | L-Leucine | L-Methionine |

| Molecular Formula | C₇H₁₅NO₂ | C₆H₁₃NO₂ | C₅H₁₁NO₂S |

| Molar Mass | 145.20 g·mol⁻¹ | 131.17 g·mol⁻¹[3] | 149.21 g·mol⁻¹ |

| Side Chain | Iso-pentyl | Iso-butyl[3] | S-methyl thioether |

| Key Feature | Aliphatic, non-polar | Aliphatic, non-polar | Contains sulfur, prone to oxidation |

The Leucine Analog and Methionine Surrogate

While structurally an analog of leucine, L-homoleucine's primary utility in biological systems stems from its functional mimicry of methionine. The cellular machinery responsible for charging tRNAs with amino acids, specifically the aminoacyl-tRNA synthetases (aaRS), can exhibit a degree of substrate promiscuity. The methionyl-tRNA synthetase (MetRS) in many organisms can recognize and activate L-homoleucine, mistaking it for methionine due to similar side-chain length and hydrophobicity. This "error" in recognition is the cornerstone of its use in metabolic labeling.[4] This is distinct from L-leucine, which is a critical activator of the mTOR signaling pathway involved in muscle protein synthesis and cell growth.[5][][7]

L-Homoleucine in Protein Synthesis: A Tool for Proteomic Analysis

The ability to introduce ncAAs into newly synthesized proteins provides a powerful handle for their identification and analysis.[8][9] This is achieved by exploiting and redirecting the cell's natural protein synthesis machinery.

The Principle of Residue-Specific Incorporation

Residue-specific incorporation is a technique used to globally replace all instances of a specific canonical amino acid with an ncAA counterpart.[4] The most common method involves using an auxotrophic host strain (e.g., E. coli, mammalian cells) that cannot synthesize a particular amino acid, such as methionine. By depleting methionine from the growth medium and supplying an excess of the ncAA analog (like L-homoleucine or its derivatives), the cellular machinery is forced to incorporate the analog into all newly synthesized proteins at positions normally occupied by methionine.[4]

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

While L-homoleucine can be incorporated, its real power is demonstrated by its bio-orthogonal derivatives, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are central to the BONCAT technique.[10][11][12] These analogs contain azide or alkyne functional groups, respectively.[11] These "bio-orthogonal" groups are chemically inert within the cell but can be specifically reacted with external probes via "click chemistry".[13] This allows for the selective attachment of fluorescent dyes or affinity tags (like biotin) to newly synthesized proteins, enabling their visualization, isolation, and identification.[10][14]

The causality behind this choice is clear: the azide and alkyne groups are small, minimally perturbing, and their corresponding click reactions are highly efficient and specific, occurring under mild, biocompatible conditions without interfering with native cellular processes.[13]

Caption: The BONCAT experimental workflow for labeling and identifying newly synthesized proteins.

Protocol 1: General Methodology for BONCAT Labeling in Mammalian Cells

This protocol outlines the essential steps for labeling newly synthesized proteins using L-azidohomoalanine (AHA), a derivative of L-homoleucine.

Self-Validation: The protocol includes a critical control (L-methionine-only) to identify non-specific binding to the affinity resin, ensuring that detected proteins are genuinely from the AHA-labeled population.[14]

Materials:

-

Mammalian cell line of interest (e.g., HeLa)

-

DMEM for SILAC (Met-free)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

L-methionine (Met) for control

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., Biotin-Alkyne, copper(II) sulfate, TBTA, sodium ascorbate)

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Culture and Starvation:

-

Plate cells and grow to ~70-80% confluency in standard complete medium.

-

Wash cells twice with warm PBS to remove residual methionine.

-

Replace the medium with Met-free DMEM supplemented with 10% dFBS. Incubate for 1 hour to deplete intracellular methionine stores.

-

-

Metabolic Labeling:

-

Experimental Sample: Add AHA to the Met-free medium to a final concentration of 50 µM.

-

Negative Control: Add L-methionine (instead of AHA) to the Met-free medium to the same final concentration.

-

Incubate cells for the desired labeling period (e.g., 4-18 hours). The causality here is that a longer incubation captures more newly synthesized proteins, including those with slower turnover rates.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Click Chemistry Reaction:

-

To ~1 mg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM Biotin-Alkyne, 1 mM copper(II) sulfate, 100 µM TBTA ligand, 1 mM sodium ascorbate).

-

Incubate at room temperature for 1-2 hours with gentle rotation, protected from light.[10]

-

-

Protein Precipitation and Purification:

-

Precipitate the protein using a methanol/chloroform protocol to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Incubate the biotinylated proteins with pre-washed streptavidin-coated magnetic beads for 2 hours at room temperature.

-

-

Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Analyze the eluate by Western blotting for specific candidates or by LC-MS/MS for global proteomic identification.[13]

-

Applications in Peptide Synthesis and Drug Development

The incorporation of ncAAs like L-homoleucine into peptide sequences is a cornerstone of modern drug discovery.[15][16] It provides a direct method to overcome the inherent limitations of natural peptides, such as poor stability and short half-life.

Enhancing Proteolytic Stability and Bioavailability

Peptides composed solely of L-amino acids are rapidly degraded by proteases in the body.[16] The introduction of ncAAs creates peptide bonds that are not recognized by standard proteases. This steric hindrance dramatically increases the peptide's resistance to enzymatic cleavage, extending its plasma half-life and improving its bioavailability.[16][17] L-homoleucine, with its simple aliphatic side chain, can often be substituted for natural residues without disrupting the overall conformation required for biological activity.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Homoleucine

SPPS is the workhorse of synthetic peptide chemistry. The process relies on using amino acids where the α-amino group is temporarily blocked by a protecting group. The Fluorenylmethoxycarbonyl (Fmoc) group is ideal for this purpose as it is stable during the coupling reaction but can be easily removed with a mild base like piperidine.[18] Fmoc-L-homoleucine is therefore a key reagent for incorporating this ncAA into a growing peptide chain.[15]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Standard Fmoc-SPPS Cycle for Incorporating L-Homoleucine

This protocol describes a single coupling cycle for adding Fmoc-L-homoleucine to a resin-bound peptide chain using a manual or automated synthesizer.

Causality and Trustworthiness: Each wash step is critical for removing unreacted reagents and byproducts, ensuring high purity of the final peptide. The choice of coupling reagents (e.g., HBTU/DIEA) is based on their proven efficiency in forming amide bonds with minimal side reactions.

Materials:

-

Peptide synthesis resin with the initial amino acid attached (e.g., Rink Amide resin)

-

Fmoc-L-homoleucine[19]

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Manual or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Repeat the deprotection step with fresh solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue color) confirms the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-homoleucine (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage. A negative Kaiser test (yellow/colorless) indicates successful coupling.

-

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

Considerations for Experimental Design

The successful application of L-homoleucine and its analogs requires careful experimental design and rigorous controls to ensure data integrity.

Cellular Perturbation and Toxicity

A fundamental assumption of metabolic labeling is that the ncAA does not significantly alter cellular physiology.[12] While generally considered to be of low toxicity, high concentrations of ncAAs or long incubation times can potentially impact cellular processes. It is crucial to perform preliminary dose-response and viability assays (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of L-homoleucine or its analogs for the specific cell system under investigation. A 2020 study highlighted the importance of assessing the metabolic impact of NCAA incorporation, as it can induce changes in the cell's metabolic state.[12]

Validation and Controls

For proteomic experiments, several controls are essential for a self-validating system:

-

Positive Control: A sample labeled with a biotinylated canonical amino acid (if available) or a known protein expected to be synthesized during the labeling period.

-

Negative Control (No ncAA): A sample cultured with only the canonical amino acid (e.g., methionine) and subjected to the full click chemistry and purification workflow. This control is vital for identifying proteins that non-specifically bind to the affinity resin.[14]

-

Competition Control: A sample co-incubated with the ncAA and a large excess of the corresponding canonical amino acid. This should result in a significantly reduced signal, demonstrating that incorporation is specific to the targeted metabolic pathway.

Future Directions and Conclusion

L-homoleucine, once a mere chemical curiosity, has established itself as an indispensable tool in the arsenal of chemical biologists, protein engineers, and drug developers. Its ability to be incorporated into proteins as a methionine surrogate has unlocked new avenues for studying proteome dynamics with high temporal resolution. In parallel, its use in synthetic peptide chemistry allows for the rational design of next-generation therapeutics with enhanced stability and efficacy.

Future research will likely focus on expanding the repertoire of L-homoleucine derivatives with novel functionalities, enabling more complex biological questions to be addressed. The continued development of chemoenzymatic methods and genetic code expansion techniques will provide even greater precision in the site-specific incorporation of L-homoleucine and other ncAAs, paving the way for the creation of proteins and peptides with truly novel functions for applications in biotechnology and medicine.[9]

References

-

Hatzenpichler, R. (2018). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation. ROCKS. Retrieved from [Link]

-

Bar-Ziv, R., et al. (2021). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Leucine. Retrieved from [Link]

-

G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. Retrieved from [Link]

-

Russell, B. S. (n.d.). boncat. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]

-

Steward, K. F., et al. (2020). Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers in Microbiology. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. Retrieved from [Link]

-

Neumann-Schaal, M., & Neumann, H. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Retrieved from [Link]

-

Neumann-Schaal, M., & Neumann, H. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. ResearchGate. Retrieved from [Link]

-

Protein Engineering NYU Tandon. (2016). Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leucine Biosynthesis | Pathway. PubChem. Retrieved from [Link]

-

Wu, G. (2015). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids. Retrieved from [Link]

-

Alexis, S. D., & Wagle, S. R. (1972). Influence of individual amino acids on incorporation of [14C]leucine by rat liver ribosomes. Archives of Biochemistry and Biophysics. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Retrieved from [Link]

-

Bundela, M. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. BYU ScholarsArchive. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Synthesis of Amino Acids. YouTube. Retrieved from [Link]

-

Pappenreiter, P., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

AZoLifeSciences. (2023). How Leucine Boosts Cellular Energy Production. Retrieved from [Link]

-

Rachdi, L., et al. (2012). l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. Diabetes. Retrieved from [Link]

-

Wang, M., et al. (2021). mediated 11 C-Methylation and Microfluidic Hydrogenation: Potentiality of Leucine PET Probes for Tumor Imaging. ChemMedChem. Retrieved from [Link]

-

EurekAlert!. (2023). From food to fuel: How leucine enhances mitochondrial energy production. Retrieved from [Link]

-

DaVinci Academy. (2023). Amino Acids, Protein Structure, and Protein Functions. YouTube. Retrieved from [Link]

-

Laino, M. E., et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

-

Pedroso, J. A. B., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-HLeu-OH. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 13. brandon-russell.com [brandon-russell.com]

- 14. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. scbt.com [scbt.com]

5-Methyl-L-norleucine: A Technical Guide for Advanced Research and Drug Development

Introduction: Unveiling the Potential of a Unique Non-Proteinogenic Amino Acid

In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids offers a fertile ground for innovation. 5-Methyl-L-norleucine (also known as L-homoleucine), with the CAS number 31872-98-7, emerges as a compelling chiral building block with significant potential in biochemical and pharmaceutical applications.[] Its structural distinction, characterized by a methyl group at the fifth position of the carbon chain, sets it apart from canonical amino acids, offering unique steric and hydrophobic properties.[] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and potential applications, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. This data informs decisions on solvent selection, reaction conditions, and its suitability for incorporation into larger molecular frameworks.

| Property | Value | Source |

| CAS Number | 31872-98-7 | |

| Molecular Formula | C7H15NO2 | [] |

| Molecular Weight | 145.20 g/mol | [] |

| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][2] |

| Appearance | White to off-white solid | [] |

| Melting Point | 254-256 °C | [] |

| Solubility | Slightly soluble in water and acidic solutions. | [] |

| Computed XLogP3 | -1.3 | [2] |

| InChI Key | FMUMEWVNYMUECA-LURJTMIESA-N | [2] |

| SMILES | CC(C)CCN | [2] |

Synthesis of this compound: A Proposed Enantioselective Pathway

Sources

Physical and chemical properties of 5-Methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

5-Methyl-L-norleucine, a non-proteinogenic amino acid, represents a unique molecular scaffold with significant potential in biochemical and pharmaceutical research. As an analogue of naturally occurring amino acids like leucine and methionine, it offers a valuable tool for probing and modulating biological systems. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its molecular characteristics, handling, and potential applications. By synthesizing available data with established chemical principles, this document aims to be an essential resource for researchers leveraging this compound in their scientific endeavors.

Molecular Identity and Structure

This compound, systematically named (2S)-2-amino-5-methylhexanoic acid, is a chiral alpha-amino acid.[1][][3][4] Its structure is characterized by a six-carbon backbone with a methyl group at the 5-position, creating a distinct branched-chain architecture. This unique structure underpins its specific physicochemical properties and biological activities.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid[][3][5] |

| CAS Number | 31872-98-7[1][3][5] |

| Molecular Formula | C₇H₁₅NO₂[1][3][5] |

| Molecular Weight | 145.20 g/mol [1][5] |

| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid, H-hLeu-OH[] |

The structural relationship between this compound and its parent amino acid, L-norleucine, is illustrated in the following diagram. The key difference is the presence of a methyl group at the 5-position, which introduces a chiral center and alters the hydrophobicity and steric bulk of the side chain.

Figure 1: Structural relationship between L-Norleucine and this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [] |

| Melting Point | 254-256 °C | [1][] |

| Solubility | Slightly soluble in water and acidic solutions.[] Quantitative data for the closely related L-norleucine is 16 g/L at 23 °C.[6] | |

| pKa (predicted) | Carboxyl group: ~2.3; Amino group: ~9.7 | Inferred from typical amino acid values. |

Chemical Properties

As an amino acid, this compound exhibits characteristic chemical reactivity. The primary amine and carboxylic acid functional groups allow for peptide bond formation and other derivatizations. The aliphatic side chain is largely unreactive under standard biological and chemical conditions, contributing to the stability of peptides incorporating this residue.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. Based on the structure and data for L-norleucine, the predicted chemical shifts (in ppm, relative to TMS) in D₂O are:

-

α-H: A triplet around 3.7 ppm.

-

β-CH₂: Multiplets between 1.7-1.9 ppm.

-

γ-CH₂: A multiplet around 1.3-1.4 ppm.

-

δ-CH: A multiplet around 1.5 ppm.

-

ε-CH₃ (diastereotopic): Two doublets around 0.9 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) in D₂O are:

-

C=O (Carboxyl): ~178 ppm

-

Cα: ~58 ppm

-

Cβ: ~33 ppm

-

Cγ: ~29 ppm

-

Cδ: ~39 ppm

-

Cε (Methyls): ~22 ppm

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern will be characteristic of α-amino acids, with a prominent fragment resulting from the loss of the carboxyl group (M-45) at m/z 100. Other significant fragments would arise from the cleavage of the side chain.

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups:

-

N-H stretch (amine): A broad band in the region of 3000-3300 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks between 2850-3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

N-H bend (amine): A band in the region of 1500-1650 cm⁻¹.

-

O-H bend (carboxylic acid): A broad band from 2500-3300 cm⁻¹, often overlapping with the N-H stretch.

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for α-amino acid synthesis. One such approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Proposed Synthetic Workflow:

Figure 3: A plausible synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

Enolate Formation: A solution of a chiral glycine equivalent (e.g., a Schiff base with a chiral auxiliary) in an anhydrous aprotic solvent like THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

-

Alkylation: 1-bromo-3-methylbutane is added to the enolate solution, and the reaction is allowed to slowly warm to room temperature overnight.

-

Work-up and Deprotection: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, and the chiral auxiliary and any protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield this compound.

-

Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.

Reactivity in Peptide Synthesis

The incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of its side chain.[7] The bulky isobutyl group can impede the coupling of subsequent amino acids.

Key Considerations for SPPS:

-

Coupling Reagents: More potent coupling reagents, such as HATU or HCTU, may be required to achieve efficient amide bond formation.

-

Coupling Times: Extended coupling times or double coupling cycles may be necessary.

-

Monitoring: Standard ninhydrin tests may not be reliable for monitoring the completion of couplings to the sterically hindered amine. Alternative tests like the chloranil test may be more suitable.

Handling, Storage, and Safety

Storage

This compound should be stored in a tightly sealed container in a cool, dry place.[1] Recommended storage is at room temperature. For long-term storage, refrigeration at 4°C is advisable.[1]

Safety

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse thoroughly with water.

-

If ingested, seek medical attention.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various areas of research:

-

Peptide and Protein Chemistry: As a substitute for methionine, it can be used to study the role of this residue in protein structure and function without the complication of oxidation.[8] Its incorporation can also enhance the metabolic stability of peptides.[7][9]

-

Drug Discovery: The modified side chain can be exploited to design peptide-based therapeutics with improved pharmacokinetic properties.[9]

-

Neuroscience: As an analogue of leucine, it may interact with amino acid transporters and receptors in the central nervous system, making it a potential tool for studying neurological processes.

Conclusion

This compound is a non-proteinogenic amino acid with distinct physical and chemical properties that offer unique opportunities for scientific exploration. This guide has provided a comprehensive overview of its molecular characteristics, spectroscopic signature, synthetic considerations, and safe handling. As research in peptide and protein engineering and drug discovery continues to advance, the utility of specialized amino acids like this compound is poised to grow, enabling the development of novel molecular probes and therapeutic agents.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Link]

-

Cellseco. Material Safety Data Sheet - L-Leucine. [Link]

- Google Patents. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

ACS Publications. Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172). [Link]

-

PubChem. This compound | C7H15NO2 | CID 94817. [Link]

- Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645). [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wikipedia. Norleucine. [Link]

-

Biological Magnetic Resonance Bank. bmse000411 L-Norleucine. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Frontiers. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Nature. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]

-

MATCH - Communications in Mathematical and in Computer Chemistry. CASE via MS: Ranking Structure Candidates by Mass Spectra. [Link]

-

PubChem. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]

-

Pharmaffiliates. 138751-02-7| Chemical Name : (R)-2-Amino-5-methylhexanoic acid. [Link]

Sources

- 1. usbio.net [usbio.net]

- 3. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]

- 4. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Norleucine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 9. chemimpex.com [chemimpex.com]

5-Methyl-L-norleucine: A Technical Guide for Advanced Peptide Design and Drug Discovery

Foreword: The Imperative for Non-Proteinogenic Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery, the limitations of the canonical 20 proteinogenic amino acids are becoming increasingly apparent. The quest for therapeutic peptides with enhanced potency, stability, and specificity has driven researchers to explore the vast chemical space offered by non-proteinogenic amino acids (npAAs). These unique building blocks provide a powerful toolkit to modulate the physicochemical and biological properties of peptides, overcoming inherent challenges such as proteolytic degradation and poor bioavailability.[1][2] Among the arsenal of npAAs, 5-Methyl-L-norleucine stands out as a versatile and impactful residue for rational peptide design. This guide provides an in-depth technical overview of this compound, from its synthesis to its strategic application in crafting next-generation peptide therapeutics.

Unveiling this compound: Structure and Physicochemical Properties

This compound, also known as (S)-2-amino-5-methylhexanoic acid or L-homoleucine, is an aliphatic amino acid and an isomer of leucine.[] Its structure is characterized by a linear five-carbon side chain with a terminal isopropyl group, distinguishing it from its natural counterpart, norleucine, which has a linear four-carbon side chain. This seemingly subtle modification has profound implications for its steric bulk and hydrophobicity, influencing peptide conformation and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [] |

| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid, H-hLeu-OH | [] |

| CAS Number | 31872-98-7 | [] |

| Molecular Formula | C7H15NO2 | [] |

| Molecular Weight | 145.20 g/mol | [] |

| Melting Point | 254-256 °C | [] |

| Appearance | White to off-white solid | [] |

| Solubility | Slightly soluble in water and acidic solutions | [] |

The Synthetic Pathway: Achieving Enantiopurity

The successful incorporation of this compound into peptides hinges on the availability of the pure L-enantiomer. Asymmetric synthesis is therefore a critical first step. While various general methods for the synthesis of unnatural alpha-amino acids exist, a particularly effective approach involves the use of chiral auxiliaries to direct stereoselective alkylation.[4]

A robust strategy for the asymmetric synthesis of this compound can be adapted from established protocols for similar chiral amino acids.[5][6] A common approach involves the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the approach of the alkylating agent to generate the desired stereocenter.

Caption: Asymmetric synthesis workflow for this compound and its Fmoc-protected derivative.

For its use in solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a suitable group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the free amino acid with Fmoc-succinimide (Fmoc-OSu) or a similar reagent under basic conditions.

Incorporation into Peptides: A Guide to Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.[7] The increased steric bulk of the side chain compared to smaller aliphatic amino acids does not typically pose significant challenges to coupling efficiency when using modern coupling reagents.

Experimental Protocol: Fmoc-SPPS of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a this compound residue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-5-Methyl-L-norleucine-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-5-Methyl-L-norleucine-OH.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Impact on Peptide Structure and Function: Field-Proven Insights

The incorporation of this compound can significantly influence the structural and functional properties of a peptide. Its bulky, hydrophobic side chain can induce specific conformational changes and enhance metabolic stability.

Conformational Effects

The extended and branched nature of the 5-methylhexyl side chain can restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical conformations. The precise conformational outcome is sequence-dependent and can be elucidated using techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR).[8][9] For example, the introduction of a bulky, non-proteinogenic amino acid can disrupt or stabilize helical structures depending on its position within the peptide sequence.

Enhanced Metabolic Stability

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[1][2] The unnatural structure of this compound can render the adjacent peptide bonds less susceptible to enzymatic cleavage. This increased resistance to proteolysis can significantly extend the in vivo half-life of the peptide, leading to improved pharmacokinetic profiles.[10][11]

Table 2: Representative Impact of Non-Proteinogenic Amino Acid Incorporation on Peptide Properties

| Property | Effect of this compound Incorporation | Rationale |

| Conformation | Can induce or stabilize specific secondary structures (e.g., β-turns, helices). | The bulky and hydrophobic side chain restricts backbone flexibility. |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | The unnatural side chain sterically hinders protease access to the peptide backbone. |

| Receptor Binding Affinity | Can be enhanced, decreased, or unchanged. | Dependent on the specific interactions of the side chain with the receptor binding pocket. |

| Hydrophobicity | Increased. | The aliphatic side chain is more hydrophobic than many natural amino acid side chains. |

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery.

-

Lead Optimization: It can be systematically incorporated into a lead peptide sequence to probe structure-activity relationships (SAR) and identify residues critical for biological activity and stability.

-

Improving Pharmacokinetics: Its ability to enhance metabolic stability can be leveraged to convert a potent but unstable peptide into a viable drug candidate with a longer duration of action.[1][2][12]

-

Modulating Receptor Selectivity: The distinct steric and hydrophobic profile of the side chain can be used to fine-tune the binding affinity and selectivity of a peptide for its target receptor over related receptors.

Conclusion: A Powerful Addition to the Medicinal Chemist's Toolkit

This compound represents a powerful and versatile non-proteinogenic amino acid for the rational design of peptide-based therapeutics. Its straightforward incorporation via standard SPPS protocols, coupled with its ability to confer enhanced metabolic stability and modulate peptide conformation, makes it an invaluable asset for overcoming the inherent limitations of natural peptides. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic application of this compound and other npAAs will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link].

- Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201-7.

- Soloshonok, V.A., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Dominy, K.N., et al. (2019). Assessing the effect of aromatic residues placement on α-helical coiled coil peptide self-assembly and hydrogelation.

- Mei, H., et al. (2018). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. Symmetry, 11(1), 578.

- Asad, M., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(24), 7530.

- Lau, J.L., & Dunn, M.K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.

- Sumner, L.W., et al. (2013).

- Kang, H., & Park, J. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 13(10), 1599.

- Corrales, L., et al. (2019). Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. Journal of Venomous Animals and Toxins including Tropical Diseases, 25, e148718.

- Zhang, Y., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(13), 9037–9048.

- Al-Wahaibi, L.H., et al. (2022). Protease Stability of the Non-Covalent Staple Temporin L Peptide. Molecules, 27(19), 6523.

-

Mei, H., et al. (2018). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. ResearchGate. Available at: [Link].

- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.

- Baumruk, V., et al. (1996). Conformational study of sequential Lys and Leu based polymers and oligomers using vibrational and electronic CD spectra. Journal of the American Chemical Society, 118(34), 7927-7933.

-

National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available at: [Link].

Sources

- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Conformational study of sequential Lys and Leu based polymers and oligomers using vibrational and electronic CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]

- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Pharmacokinetics of Toxin-Derived Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-L-norleucine: A Technical Guide to Investigating its Antimicrobial and Antitumor Potential

A Senior Application Scientist's Perspective on a Novel Non-Proteinogenic Amino Acid

Introduction: Unveiling the Potential of a Structurally Unique Amino Acid

5-Methyl-L-norleucine is a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids incorporated into proteins during translation. Its structure, characterized by a branched-chain alkyl group, sets it apart and suggests the potential for unique biological activities. While direct and extensive research into the antimicrobial and antitumor properties of this compound is currently limited in publicly accessible scientific literature, its structural similarity to other biologically active amino acid analogs warrants a thorough investigation into its potential as a therapeutic agent.

This technical guide will provide a comprehensive framework for researchers and drug development professionals to explore the antimicrobial and antitumor properties of this compound. By leveraging established methodologies and drawing parallels with structurally related compounds, this document will serve as a roadmap for unlocking the therapeutic potential of this intriguing molecule. We will delve into its chemical properties, propose detailed experimental workflows for assessing its biological activities, and discuss potential mechanisms of action based on current scientific understanding of related compounds.

Chemical and Physical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is the first step in designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [][2] |

| Molecular Weight | 145.20 g/mol | [][3] |

| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][3] |

| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 254-256 °C | [][2] |

| Solubility | Slightly soluble in water and acid solutions | [][2] |

| Storage | Store at room temperature or 4°C | [][2] |

Part 1: Investigating the Antimicrobial Properties of this compound

While direct evidence of this compound's antimicrobial activity is not yet established in peer-reviewed literature, the unique structural features of non-proteinogenic amino acids can often disrupt essential metabolic pathways in microorganisms. For instance, they can act as antagonists of their proteinogenic counterparts, thereby inhibiting protein synthesis or other vital cellular processes. The branched-chain nature of this compound suggests a potential for interference with branched-chain amino acid metabolism, which is crucial for many bacteria.

Proposed Mechanism of Antimicrobial Action: A Hypothesis

We can hypothesize that this compound may exert antimicrobial effects through several mechanisms:

-

Competitive Inhibition: By acting as an analog of L-leucine or L-isoleucine, it could competitively inhibit enzymes involved in their biosynthesis or utilization.

-

Incorporation into Peptides: Its incorporation into newly synthesized peptides could lead to non-functional proteins, disrupting cellular processes.

-

Membrane Disruption: The hydrophobic side chain could potentially interact with and disrupt the integrity of the bacterial cell membrane.

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of the antimicrobial properties of this compound.

Caption: Hypothesized antitumor mechanism of this compound via metabolic interference.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential therapeutic applications. While direct evidence for its antimicrobial and antitumor activities is currently sparse, its unique chemical structure, coupled with the known biological effects of related non-proteinogenic amino acids, provides a strong rationale for further investigation.

The experimental frameworks and detailed protocols provided in this guide offer a clear path forward for researchers to systematically evaluate the biological properties of this compound. Future studies should focus on broad-spectrum screening against various microbial pathogens and cancer cell lines. Positive hits should be followed by in-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by this compound. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The exploration of this compound could potentially lead to the discovery of a novel class of antimicrobial or antitumor agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

Eriksson, B., Oberg, K., & Lindner, P. (1998). A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. British Journal of Cancer, 78(11), 1409–1415. Available from: [Link].

- Google Patents. US20170247414A1 - Anti-microbial peptides.

-

MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Available from: [Link].

-

MDPI. The TRiC/CCT Complex at the Crossroads of Metabolism and Hypoxia in GBM: Implications for IDH-Dependent Therapeutic Targeting. Available from: [Link].

-

Rai, R., et al. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 62(24), 11373–11384. Available from: [Link].

-

Dion, H. W., et al. (1956). 6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II. Isolation and Characterization. Journal of the American Chemical Society, 78(14), 3075–3077. Available from: [Link].

-

PubMed. Influence of the N- and C-terminal regions of leu-lys rich antimicrobial peptide on... Available from: [Link].

-

PMC. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Available from: [Link].

-

ResearchGate. (PDF) CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. Available from: [Link].

-

MDPI. The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria. Available from: [Link].

-

NIH. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Available from: [Link].

-

ResearchGate. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Available from: [Link].

-

NIH. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. Available from: [Link].

-

PMC. Cytotoxic action of methylquercetins in human lung adenocarcinoma cells. Available from: [Link].

-

MDPI. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link].

Sources

An In-depth Technical Guide to the Solubility of 5-Methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-L-norleucine

This compound, also known as (S)-2-Amino-5-methylhexanoic acid, is a chiral amino acid derivative.[] As a non-proteinogenic amino acid, it is not incorporated into proteins during standard translation but plays significant roles in various biological processes and is a subject of study in biochemistry and pharmacology.[2] Its unique branched-chain alkyl group distinguishes it from proteinogenic amino acids, contributing to its distinct physicochemical properties, including solubility.[2] Understanding these properties is critical for its application in drug design, peptide synthesis, and metabolic pathway analysis.

Key Physicochemical Properties:

-

Molecular Formula: C7H15NO2[3]

-

Molecular Weight: 145.20 g/mol [][4]

-

Appearance: White to off-white solid[]

-

Melting Point: 254-256°C[][3]

The Science of Solubility: A Primer for Amino Acids

The solubility of any amino acid is a complex interplay of its molecular structure and the properties of the solvent. For this compound, several key factors come into play:

-

Zwitterionic Nature: Like all amino acids, this compound exists primarily as a zwitterion at neutral pH, possessing both a positively charged amino group and a negatively charged carboxyl group.[5] This dipolar nature is fundamental to its solubility in polar solvents.

-

Hydrophobic Side Chain: The 5-methylhexyl side chain is aliphatic and nonpolar. This hydrophobic character generally decreases solubility in water and other polar solvents while potentially increasing it in less polar organic solvents.[6] The balance between the polar amino and carboxyl groups and the nonpolar side chain dictates the overall solubility profile.

-

pH of the Medium: The pH of the solvent has a profound effect on solubility.[7] In acidic solutions, the carboxyl group is protonated, leading to a net positive charge. Conversely, in basic solutions, the amino group is deprotonated, resulting in a net negative charge. These charged species generally exhibit higher solubility in polar solvents than the zwitterionic form, which is least soluble at its isoelectric point.[5][7]

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents, such as water, will primarily interact with the charged amino and carboxyl groups. The solubility in a series of alcohols, for instance, is expected to decrease as the alkyl chain of the alcohol increases, making the solvent less polar.[7]

-

Temperature: For most solids, solubility increases with temperature. However, the extent of this effect can vary significantly depending on the solute and solvent.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on its structure and data from suppliers, a qualitative and semi-quantitative profile can be established.

| Solvent | Type | Expected/Reported Solubility | Rationale & Citations |

| Water | Polar Protic | Slightly Soluble/Soluble[][3][8] | The polar amino and carboxyl groups allow for hydrogen bonding with water, but the hydrophobic side chain limits extensive solubility. |

| Aqueous Acid | Polar Protic | Slightly Soluble[][9] | Protonation of the carboxyl group leads to a cationic species, which is expected to have enhanced solubility in polar solvents. |

| Aqueous Base | Polar Protic | Expected to be Soluble | Deprotonation of the amino group creates an anionic species, increasing solubility in polar solvents. |

| Methanol | Polar Protic | Expected to be Sparingly Soluble | Methanol is less polar than water, leading to reduced interaction with the zwitterionic form. |

| Ethanol | Polar Protic | Expected to be Sparingly to Insoluble | As a less polar alcohol than methanol, solubility is anticipated to be lower. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds, including many amino acids.[10] |

| Chloroform | Nonpolar | Expected to be Insoluble | The high polarity of the amino acid's backbone is incompatible with nonpolar solvents. |

| Hexane | Nonpolar | Expected to be Insoluble | Similar to chloroform, the nonpolar nature of hexane will not effectively solvate the zwitterionic this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable gravimetric method. For compounds with very low solubility, more sensitive analytical techniques like UPLC may be required.[11]

Gravimetric Solubility Determination

This method is suitable for determining the solubility of amino acids in various solvents where the solubility is not extremely low.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Reagents:

-

This compound (highly purified)[3]

-

Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

-

Small vials or Eppendorf tubes with secure caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Pipettes

-

Drying oven

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.

-

Add a known volume or mass of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K or 25 °C).

-

Shake the solutions for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[11]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Transfer the supernatant to a pre-weighed drying dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid.

-